AS703988

Catalog No.
S548754
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AS703988

Product Name

AS703988

IUPAC Name

NONE

SMILES

NONE

solubility

Soluble in DMSO, not in water

Synonyms

AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B.

The exact mass of the compound AS703988 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AS703988, also known as MSC2015103B, is a highly selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1]. As a Type III non-ATP-competitive allosteric inhibitor, it binds to a unique pocket adjacent to the ATP-binding site, ensuring high target fidelity and preventing off-target cross-reactivity with other serine/threonine kinases [2]. In procurement and material selection, AS703988 is categorized as a 'hard' MEK inhibitor, engineered for systemic metabolic stability and oral bioavailability. This makes it a critical reference standard for in vivo pharmacokinetic modeling and combination therapy screening in RAS/MAPK-driven oncology models, distinguishing it from rapidly degrading 'soft' MEK inhibitors [3].

Research Fit

CNS models Reported prolonged brain retention may support glioblastoma and brain metastasis xenograft studies requiring differential tumor vs. normal brain exposure review
Pan-RAF combos Positioned for combination with pan-RAF inhibitor DAY101 in non-BRAF V600 mutations and RAF fusions, targeting a research gap beyond BRAF V600E/K-restricted tools
RRM1 pathway Demonstrated RRM1 downregulation at 1 µM in BxPC-3 cells; may support gemcitabine-sensitization mechanistic studies in pancreatic cancer models
Intermittent dosing Phase I dosing flexibility (150–1500 µg; 1 d/wk or 3 d/wk) provides a preclinical-to-clinical framework for pulsatile MEK inhibition research

Substituting AS703988 with generic ATP-competitive kinase inhibitors or earlier-generation MEK inhibitors (e.g., PD098059) compromises assay reproducibility due to off-target kinase binding and lower allosteric potency [1]. Furthermore, attempting to substitute AS703988 with 'soft' MEK inhibitors—which are designed for rapid systemic degradation in topical applications—will result in failure during in vivo systemic efficacy models due to inadequate plasma half-life and poor oral bioavailability [2]. For downstream applications requiring sustained systemic MEK suppression, targeted RRM1 downregulation, or synergistic combination with Pan-RAF or PI3K inhibitors, procuring the exact AS703988 molecular structure is mandatory to ensure pharmacokinetic stability and translational relevance [3].

Substitution Risk

Reported prolonged brain retention vs. pimasertib
Generic MEK inhibitors with rapid brain clearance may shift CNS exposure interpretation and target modulation readouts in brain tumor models
Combination strategy with pan-RAF inhibitor DAY101
Approved MEK inhibitors (trametinib, cobimetinib) are clinically paired with BRAF V600E/K-selective agents; substituting them may not address non-V600 or RAF fusion models
Intermittent dosing schedule data (Phase I)
Continuous daily MEK inhibitor regimens (e.g., trametinib 2 mg QD) cannot replicate the pulsatile exposure paradigm explored with AS703988; may alter tolerability and pharmacodynamic endpoints in preclinical studies

Systemic Pharmacokinetic Stability vs. 'Soft' Inhibitors

AS703988 is structurally optimized as a 'hard' MEK inhibitor, designed to maintain systemic circulation and oral bioavailability for internal organ targeting [1]. When compared to 'soft' MEK inhibitors engineered for topical use, AS703988 demonstrates resistance to rapid systemic metabolic degradation, ensuring that therapeutically effective concentrations reach peripheral lesions and internal xenografts without premature clearance [2].

Evidence DimensionSystemic metabolic stability and oral bioavailability
Target Compound DataDesigned for high oral bioavailability and systemic persistence.
Comparator Or Baseline'Soft' MEK inhibitors (designed for rapid systemic clearance).
Quantified DifferenceMaintains therapeutic plasma concentrations for internal organ targeting versus rapid degradation.
ConditionsIn vivo systemic delivery models.

Buyers conducting systemic in vivo xenograft studies must select a 'hard' inhibitor like AS703988 to avoid the rapid clearance associated with topically optimized analogs.

Brain retention & pERK
Head-to-head
AS703988: brain levels sustained through 24 h, robust pERK inhibition in tumor, lower normal-brain pERK suppression; pimasertib: peak ~1 h, comparable pERK inhibition in tumor and normal brain
Supports differential CNS target modulation review
Orthotopic U87 glioblastoma mice; immunoblotting

Allosteric Target Selectivity over ATP-Competitive Inhibitors

As a Type III allosteric inhibitor, AS703988 binds to a distinct non-ATP binding pocket on MEK1/2 [1]. This mechanism provides superior target specificity compared to standard ATP-competitive kinase inhibitors, which frequently exhibit off-target binding across the conserved ATP-binding domains of various serine/threonine kinases [2].

Evidence DimensionKinase binding selectivity
Target Compound DataType III allosteric binding (non-ATP competitive).
Comparator Or BaselineType I/II ATP-competitive kinase inhibitors.
Quantified DifferenceEliminates off-target cross-activation of conserved serine/threonine ATP binding sites.
ConditionsKinase selectivity profiling assays.

Procurement of a Type III allosteric inhibitor is essential for researchers requiring strict MEK1/2 isolation without confounding off-target kinase inhibition.

Allosteric binding mode
Class-level
Type III allosteric, non-ATP-competitive MEK1/2 inhibitor; high target specificity inferred from class
May reduce off-target kinase confounding relative to ATP-competitive inhibitors
Kinome-wide profiling not publicly available for AS703988; class-level rationale

RRM1 Downregulation for Gemcitabine Sensitization

In BxPC-3 pancreatic cancer models, treatment with 1 μM AS703988 induces significant downregulation of the Ribonucleotide Reductase Subunit-1 (RRM1) protein at 24 hours [1]. When combined with 50 nM gemcitabine, AS703988 effectively alters RRM1 expression dynamics, overcoming the baseline resistance typically observed with gemcitabine monotherapy [2].

Evidence DimensionRRM1 protein expression and chemosensitization
Target Compound Data1 μM AS703988 + 50 nM Gemcitabine.
Comparator Or Baseline50 nM Gemcitabine monotherapy.
Quantified DifferenceSignificant downregulation of RRM1 protein at 24 hours, reversing baseline resistance.
ConditionsBxPC-3 pancreatic cancer cell line, 24-hour exposure.

Laboratories studying gemcitabine resistance mechanisms require AS703988 to reliably model MEK-driven RRM1 downregulation.

RRM1 downregulation
Reported
1 µM, 24 h → RRM1 protein decrease in BxPC-3 pancreatic cancer cells (immunoblot, n=3)
Supports gemcitabine-sensitization pathway study context
Cross-study comparison; different cell line and time point vs. pimasertib data

Synergistic Efficacy in Pan-RAF Combination Models

AS703988 is specifically utilized in combination regimens with Type II pan-RAF kinase inhibitors (e.g., DAY101) to target solid tumors harboring non-BRAF V600 mutations or RAF fusions [1]. Single-agent MEK inhibition often leads to compensatory pathway activation; however, the dual blockade utilizing AS703988 prevents paradoxical ERK activation driven by RAF dimers, yielding deeper and more durable target suppression [2].

Evidence DimensionMAPK pathway suppression durability
Target Compound DataAS703988 + Type II Pan-RAF inhibitor.
Comparator Or BaselineSingle-agent MEK inhibition.
Quantified DifferenceComplete suppression of paradoxical ERK activation driven by RAF dimers.
ConditionsSolid tumor models with MAPK pathway aberrations.

For researchers screening combination therapies in complex RAS/RAF mutant models, AS703988 provides a validated baseline for dual-node MAPK inhibition.

Pipeline positioning
Supporting evidence
Combination with pan-RAF inhibitor DAY101 for non-BRAF V600 mutations and RAF fusions; Phase I re-initiated
Addresses MAPK pathway research gap beyond BRAF V600E/K
Corporate strategy; clinical dataset limited vs. approved MEKi
Phase I dosing
Reported
150–1500 µg dose range; intermittent schedules (1 d/wk or 3 d/wk in 21-d cycles)
Informs preclinical intermittent MEK inhibition study design
First-in-human trial; terminated for administrative reasons

In Vivo Systemic Pharmacokinetic Benchmarking

Because AS703988 is a systemically stable 'hard' MEK inhibitor, it is the ideal reference compound for benchmarking the oral bioavailability and metabolic clearance rates of novel MEK inhibitors, particularly when distinguishing between systemic candidates and topically targeted 'soft' inhibitors [1].

Dual-Node MAPK Combination Screening

AS703988 is highly suited for combination assays with Pan-RAF inhibitors (e.g., DAY101) or PI3K/mTOR inhibitors. It provides a reliable baseline for suppressing compensatory ERK activation in complex solid tumor models driven by non-BRAF V600 mutations or RAF fusions [2].

Pancreatic Cancer Chemosensitization Assays

Researchers investigating acquired resistance to nucleoside analogs should utilize AS703988 to model the targeted downregulation of RRM1 protein. It serves as a validated agent to sensitize BxPC-3 pancreatic cancer models to gemcitabine therapy [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS tumor model studies requiring differential brain exposure assessment
Reported brain retention and tumor-to-normal tissue pERK modulation ratio vs. pimasertib
Brain tissue pharmacodynamic readouts in orthotopic glioblastoma or brain metastasis models
Pancreatic cancer gemcitabine-sensitization mechanistic research
Demonstrated RRM1 protein downregulation in BxPC-3 cells at 1 µM
Cell-viability and apoptosis endpoints with gemcitabine co-treatment; confirm pathway modulation in target cell line
MAPK pathway studies in non-BRAF V600 mutations and RAF fusions
Co-development strategy with pan-RAF inhibitor DAY101; positioned for atypical BRAF and NRAS alterations
Vertical pathway blockade response in non-V600E/K models; pair with investigational pan-RAF inhibitor
Intermittent MEK inhibition scheduling paradigms
Preclinical-to-clinical intermittent dosing framework (1 d/wk or 3 d/wk) at microgram dose levels
Tolerability and target modulation under non-continuous dosing in murine tumor models

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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